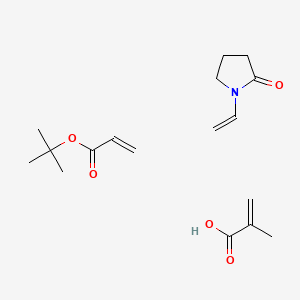

Tert-butyl prop-2-enoate;1-ethenylpyrrolidin-2-one;2-methylprop-2-enoic acid

Description

Tert-butyl prop-2-enoate: , 1-ethenylpyrrolidin-2-one , and 2-methylprop-2-enoic acid are three distinct chemical compounds, each with unique properties and applications.

Propriétés

Numéro CAS |

115401-91-7 |

|---|---|

Formule moléculaire |

C17H27NO5 |

Poids moléculaire |

325.405 |

Nom IUPAC |

tert-butyl prop-2-enoate;1-ethenylpyrrolidin-2-one;2-methylprop-2-enoic acid |

InChI |

InChI=1S/C7H12O2.C6H9NO.C4H6O2/c1-5-6(8)9-7(2,3)4;1-2-7-5-3-4-6(7)8;1-3(2)4(5)6/h5H,1H2,2-4H3;2H,1,3-5H2;1H2,2H3,(H,5,6) |

Clé InChI |

ZBQRHBSIGBWWTN-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)O.CC(C)(C)OC(=O)C=C.C=CN1CCCC1=O |

Synonymes |

2-Propenoic acid, 2-methyl-, polymer with 1,1-dimethylethyl 2-propenoate and 1-ethenyl-2-pyrrolidinone |

Origine du produit |

United States |

Méthodes De Préparation

Tert-butyl prop-2-enoate: is synthesized through the esterification of acrylic acid with isobutylene in the presence of a catalyst and a polymerization inhibitor . The reaction is typically carried out at a temperature of 30°C and a pressure of 1 MPa. Industrial production methods involve the use of strong acidic cation exchange resins as catalysts .

1-ethenylpyrrolidin-2-one: is produced industrially by the vinylation of 2-pyrrolidone, which involves the base-catalyzed reaction with acetylene . This process results in the formation of N-vinylpyrrolidone, which can be further polymerized to produce polyvinylpyrrolidone (PVP).

2-methylprop-2-enoic acid: is typically produced through the oxidation of isobutylene or the hydrolysis of methacrylonitrile . Industrial methods often involve the use of sulfuric acid as a catalyst.

Analyse Des Réactions Chimiques

Tert-butyl prop-2-enoate: undergoes various chemical reactions, including polymerization, esterification, and hydrolysis . Common reagents used in these reactions include strong acids, bases, and radical initiators. Major products formed from these reactions include poly(tert-butyl acrylate) and other copolymers .

1-ethenylpyrrolidin-2-one: undergoes polymerization to form polyvinylpyrrolidone (PVP), which is used in various applications . It can also undergo reactions with other monomers to form copolymers. Common reagents used in these reactions include radical initiators and catalysts .

2-methylprop-2-enoic acid: undergoes polymerization and copolymerization reactions to form methacrylate polymers . It can also undergo esterification reactions to form methacrylate esters. Common reagents used in these reactions include radical initiators and strong acids .

Applications De Recherche Scientifique

Tert-butyl prop-2-enoate: is used in the production of polymers and copolymers that have applications in coatings, adhesives, and sealants . It is also used in the synthesis of specialty chemicals and intermediates.

1-ethenylpyrrolidin-2-one: is widely used in the production of polyvinylpyrrolidone (PVP), which has applications in pharmaceuticals as a binder and stabilizer, in cosmetics as a film-former, and in other industries as a dispersant and thickener . PVP is also used in gene delivery and tissue engineering applications .

2-methylprop-2-enoic acid: is used in the production of methacrylate polymers and copolymers, which have applications in coatings, adhesives, and dental materials . It is also used in the synthesis of specialty chemicals and intermediates.

Mécanisme D'action

Tert-butyl prop-2-enoate: exerts its effects through polymerization reactions, where the monomer units react to form long polymer chains . The molecular targets and pathways involved in these reactions include radical initiators and catalysts that facilitate the polymerization process.

1-ethenylpyrrolidin-2-one: exerts its effects through polymerization to form polyvinylpyrrolidone (PVP), which interacts with various molecular targets in pharmaceutical and cosmetic formulations . The pathways involved include radical polymerization and copolymerization reactions .

2-methylprop-2-enoic acid: exerts its effects through polymerization and copolymerization reactions to form methacrylate polymers . The molecular targets and pathways involved include radical initiators and catalysts that facilitate the polymerization process.

Comparaison Avec Des Composés Similaires

Tert-butyl prop-2-enoate: is similar to other acrylate esters, such as methyl acrylate and ethyl acrylate . it is unique in its ability to form polymers with higher glass transition temperatures and better thermal stability.

1-ethenylpyrrolidin-2-one: is similar to other vinyl monomers, such as vinyl acetate and vinyl chloride . it is unique in its ability to form polyvinylpyrrolidone (PVP), which has exceptional solubility and biocompatibility.

2-methylprop-2-enoic acid: is similar to other methacrylate monomers, such as methyl methacrylate and ethyl methacrylate . it is unique in its ability to form polymers with higher glass transition temperatures and better mechanical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.